

"Keto-D-fructose phthalazin-1-ylhydrazone" in the development of enzyme inhibitors

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Compound of Interest

Compound Name: *Keto-D-fructose phthalazin-1-ylhydrazone*

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Application Notes and Protocols: Phthalazine Derivatives in Enzyme Inhibition

Topic: "**Keto-D-fructose phthalazin-1-ylhydrazone**" and Related Phthalazine Derivatives in the Development of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific data on the enzyme inhibitory properties of **Keto-D-fructose phthalazin-1-ylhydrazone** is not extensively available in current literature, the broader class of phthalazine and phthalazinone derivatives has emerged as a significant scaffold in the design of potent enzyme inhibitors for various therapeutic targets. These derivatives have demonstrated efficacy against enzymes implicated in cancer and other diseases. This document provides an overview of the application of phthalazine-based compounds as enzyme inhibitors, including quantitative data on their activity and generalized protocols for their synthesis and evaluation.

Enzyme Inhibitory Activity of Phthalazine Derivatives

Phthalazine-based compounds have been successfully developed as inhibitors for a range of enzymes. The following tables summarize the inhibitory activities of various phthalazine derivatives against key enzyme targets.

Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) by Phthalazine Derivatives

Compound	Target Cell Line	IC50 (μM)	Reference
Compound 12b	HCT-116	0.32	[1]
Compound 13c	HCT-116	0.64	[1]
Compound 9c	HCT-116	1.58	[1]
Sorafenib (Reference)	HCT-116	2.93	[1]
Compound 7c	HCT-116	1.36	[2]
Compound 8b	HCT-116	2.34	[2]

Table 2: Inhibition of Acetohydroxyacid Synthase (AHAS) by Phthalazin-1(2H)-one Derivatives

Compound	Target Enzyme	Ki (μM)	Reference
7a-7w (series)	A. thaliana AHAS	Good activity comparable to KIH-6127	[3]

Table 3: Antiproliferative Activity of Phthalazinone-Dithiocarbamate Hybrids

Compound	A-2780 (Ovarian Cancer) IC50 (μM)	NCI-H460 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	Reference
9a-g (series)	Data expressed as mean ± standard error	Data expressed as mean ± standard error	Data expressed as mean ± standard error	[4]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of phthalazine-based enzyme inhibitors, based on methodologies reported in the literature.

Protocol 1: General Synthesis of Phthalazine Derivatives

This protocol outlines a representative synthesis of a phthalazine derivative, which can be adapted based on the desired final compound.

- **N-Alkylation:** A common starting point is the N-alkylation of a phthalazinone core. For example, 4-benzylphthalazin-1(2H)-one can be reacted with an appropriate ethyl ester in the presence of anhydrous potassium carbonate to yield an ethyl propanoate derivative.[\[1\]](#)
- **Hydrazinolysis:** The resulting ester can be treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.[\[1\]](#)
- **Further Derivatization:** The hydrazide can then be used as a versatile intermediate to synthesize a variety of derivatives, such as dipeptides or hydrazones, through coupling reactions.[\[1\]](#)

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: VEGFR2 Kinase Assay)

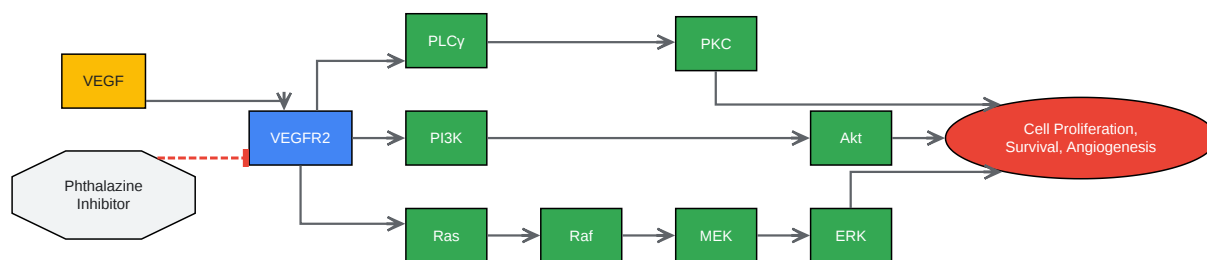
This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase like VEGFR2.

- **Assay Principle:** The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. A luminescent-based assay is often employed.[\[1\]](#)
- **Materials:**
 - Recombinant human VEGFR2 enzyme
 - Kinase substrate (e.g., a synthetic peptide)
 - ATP (Adenosine triphosphate)

- Test compound (dissolved in DMSO)
- Assay buffer
- Luminescent detection reagent
- Microplate reader
- Procedure:
 1. Add the assay buffer, recombinant VEGFR2 enzyme, and the test compound at various concentrations to the wells of a microplate.
 2. Initiate the kinase reaction by adding ATP and the substrate.
 3. Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
 4. Stop the reaction and add the luminescent detection reagent.
 5. Measure the luminescence signal using a microplate reader. The signal intensity is inversely proportional to the kinase activity.
 6. Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO alone).
 7. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

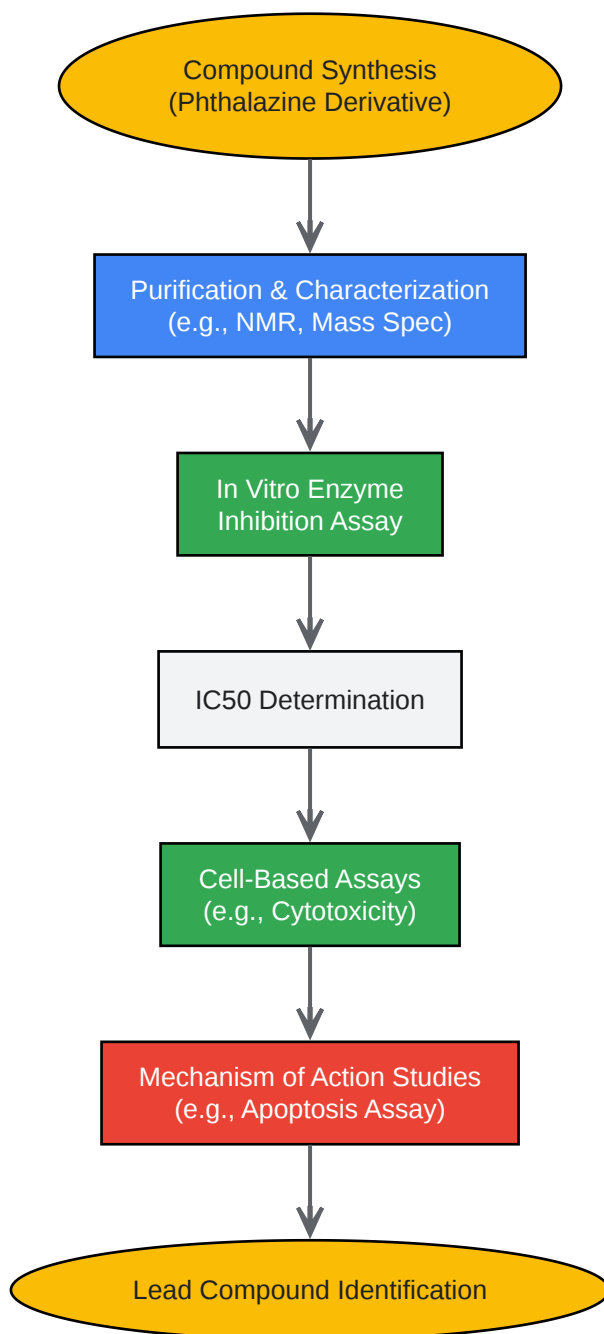
Signaling Pathway



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Caption: VEGFR2 signaling pathway and the point of inhibition by phthalazine derivatives.

Experimental Workflow



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Caption: General workflow for the development of phthalazine-based enzyme inhibitors.

Conclusion

The phthalazine scaffold represents a versatile and promising starting point for the development of novel enzyme inhibitors. While research on **Keto-D-fructose phthalazin-1-**

ylhydrazone as an enzyme inhibitor is limited, its structural relatives have shown significant potential against a variety of important biological targets. The protocols and data presented here provide a foundation for researchers to explore this chemical class further in the pursuit of new therapeutic agents.

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